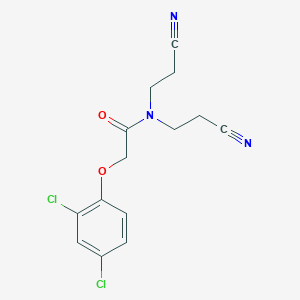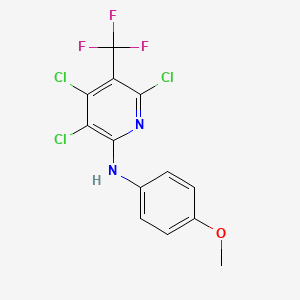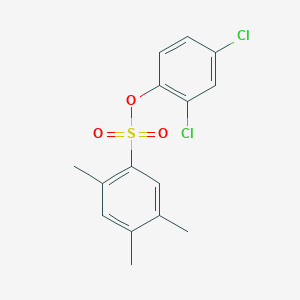
2,4-dichlorophenyl 2,4,5-trimethylbenzenesulfonate
説明
Synthesis Analysis
The synthesis of compounds related to 2,4-dichlorophenyl 2,4,5-trimethylbenzenesulfonate involves several steps, including sulphonation, chlorination, and nitration. An example of a related synthesis approach is the preparation of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride from bis(4-amino-2chlorophenyl) disulfide through the Schiemann reaction, oxychlorination, and nitration (Xiao-hua Du et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized by various spectroscopic methods. These studies reveal the presence of weak C-H...O interactions, π-π interactions, and van der Waals interactions that contribute to the supramolecular aggregation of the molecules (N. Vembu et al., 2004).
Chemical Reactions and Properties
The chemical properties of this compound derivatives involve nucleophilic substitution reactions that exhibit regioselectivity and specific reaction mechanisms. These reactions proceed through both SO and CO bond fission pathways, with the pathway depending on the electronic nature of the substituents (Ji‐Hyun Moon et al., 2015).
Physical Properties Analysis
The physical properties of related compounds, such as 2,4,5-trimethylbenzenesulfonic acid dihydrate, have been explored through X-ray diffraction analysis and vibrational spectroscopy. These studies highlight the compound's monoclinic crystal system and the formation of a 2D hydrogen bond network, indicating its potential for proton conductivity (A. Pisareva et al., 2018).
Chemical Properties Analysis
Compounds related to this compound exhibit a variety of chemical properties, including the ability to undergo different supramolecular architectures mediated by weak interactions. These interactions include C-H...O, C-H...Cl, and π-π interactions, contributing to the compound's diverse chemical behavior and applications (K. Shakuntala et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2,4-dichlorophenyl) 2,4,5-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-9-6-11(3)15(7-10(9)2)21(18,19)20-14-5-4-12(16)8-13(14)17/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHCDFSPNDUOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



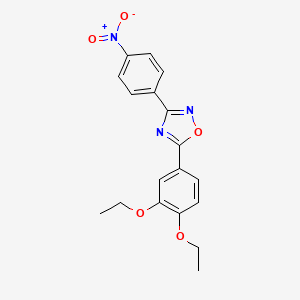
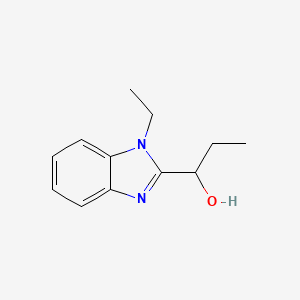
![N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4767984.png)
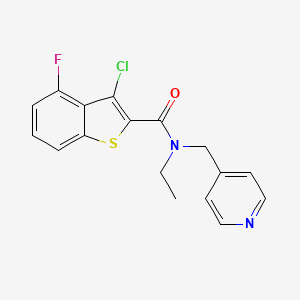
![methyl 5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4767997.png)
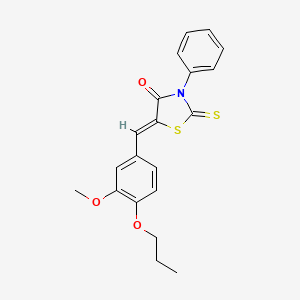
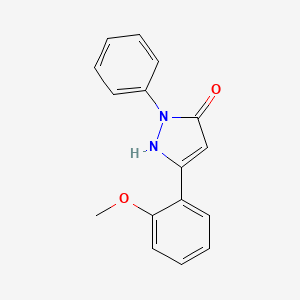
![N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4768012.png)
![2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4768014.png)
![ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4768022.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4768025.png)
![N-(2,3-dichlorophenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4768039.png)
